molecular formula C23H26N2O3 B11771131 (R)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate CAS No. 1956436-64-8

(R)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate

Cat. No.: B11771131
CAS No.: 1956436-64-8
M. Wt: 378.5 g/mol
InChI Key: NSKBRJBDYOPZBY-NRFANRHFSA-N
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Description

®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinuclidine ring and a benzoylphenethylcarbamate moiety. It is often studied for its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinuclidine Ring: The quinuclidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the quinuclidine derivative in the presence of a Lewis acid catalyst.

    Carbamate Formation: The final step involves the reaction of the benzoylphenethylamine with an isocyanate to form the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the quinuclidine ring or the benzoyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or halides, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: can be compared with other similar compounds, such as:

    ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: A structurally similar compound with slight variations in the substituents.

    ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: Another analog with different functional groups attached to the quinuclidine ring.

The uniqueness of ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1956436-64-8

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(2-benzoylphenyl)ethyl]carbamate

InChI

InChI=1S/C23H26N2O3/c26-22(19-7-2-1-3-8-19)20-9-5-4-6-17(20)10-13-24-23(27)28-21-16-25-14-11-18(21)12-15-25/h1-9,18,21H,10-16H2,(H,24,27)/t21-/m0/s1

InChI Key

NSKBRJBDYOPZBY-NRFANRHFSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

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